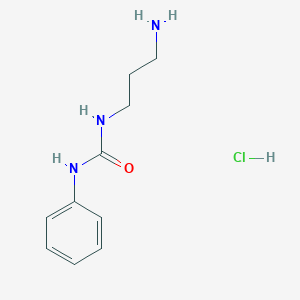

1-(3-Aminopropyl)-3-phenylurea hydrochloride

Description

Historical Context and Development

The development of 1-(3-aminopropyl)-3-phenylurea hydrochloride can be traced within the broader historical context of phenylurea chemistry, which emerged as a significant area of research in the mid-20th century. Phenylurea derivatives first gained prominence when they were discovered and marketed as herbicides during this period, establishing a foundation for understanding their chemical behavior and potential applications. The specific compound this compound was first documented in chemical databases in 2010, with its most recent structural modifications recorded as recently as 2025, indicating continued research activity and refinement of its chemical characterization.

The broader phenylurea family has demonstrated remarkable synthetic utility and pharmacological potential throughout its development history. Research conducted in the early 21st century revealed that urea derivatives constitute an important class of heterocyclic compounds possessing a wide range of therapeutic and pharmacological properties. The evolution of phenylurea chemistry has been particularly notable in the context of agricultural applications, where these compounds became widely available in 1955 for the treatment of various conditions, with subsequent generations being developed that were significantly more potent than their predecessors. This historical progression established the foundation for more specialized derivatives like this compound.

The molecular basis for phenylurea compound activity has been extensively studied, particularly in relation to bacterial degradation pathways. Research has identified specific genes responsible for the initial mono-nitrogen-demethylation of commonly used nitrogen-dimethyl-substituted phenylurea compounds, revealing the sophisticated biochemical interactions that these molecules can undergo. This understanding has contributed to the development of more specialized derivatives with specific structural modifications, such as the aminopropyl substitution found in this compound.

Chemical Classification and Nomenclature

This compound is systematically classified according to established chemical nomenclature standards and organizational frameworks. The compound bears the Chemical Abstracts Service registry number 1189869-04-2, which serves as its unique identifier in chemical databases worldwide. Its molecular formula is designated as C₁₀H₁₆ClN₃O, reflecting the incorporation of the hydrochloride salt form with the organic base structure.

The International Union of Pure and Applied Chemistry name for this compound is 1-(3-aminopropyl)-3-phenylurea;hydrochloride, which clearly delineates the structural components and salt formation. Alternative systematic names include 3-(3-aminopropyl)-1-phenylurea hydrochloride and 1-(3-aminopropyl)-3-phenylurea hydrogen chloride, demonstrating the flexibility in nomenclature while maintaining structural accuracy. The compound also carries the European Community number 899-308-3, facilitating its identification within European regulatory and commercial frameworks.

The parent compound, designated as N-(3-aminopropyl)-N'-phenylurea with PubChem identifier 347363, represents the free base form before salt formation. This parent structure exhibits the molecular formula C₁₀H₁₅N₃O with a molecular weight of 193.24600 atomic mass units, while the hydrochloride salt form increases the molecular weight to 229.71 grams per mole due to the incorporated hydrogen chloride. The Chemical Abstracts Service has assigned an alternative registry number 7509-94-6 specifically for the free base form, highlighting the importance of distinguishing between different ionic states of the same basic structure.

| Property | Hydrochloride Salt | Free Base |

|---|---|---|

| CAS Number | 1189869-04-2 | 7509-94-6 |

| Molecular Formula | C₁₀H₁₆ClN₃O | C₁₀H₁₅N₃O |

| Molecular Weight | 229.71 g/mol | 193.24 g/mol |

| PubChem CID | 45926090 | 347363 |

Structural Significance in Phenylurea Family

The structural architecture of this compound represents a significant variation within the phenylurea family, incorporating specific functional groups that distinguish it from other members of this chemical class. The compound features a core urea moiety (N-CO-N) that serves as the central structural element, with a phenyl group attached to one nitrogen atom and a three-carbon aminopropyl chain attached to the other nitrogen atom. This particular substitution pattern creates a molecule with distinct electronic and steric properties compared to simpler phenylurea derivatives.

The phenylurea family encompasses a diverse range of compounds that share the common structural motif of a phenyl group attached to a urea functional group. The parent compound phenylurea itself, with molecular formula C₇H₈N₂O and melting point of 147°C, represents the simplest member of this family. Related compounds include various substituted derivatives such as 1,1-dimethyl-3-phenylurea, which demonstrates the potential for modification at different positions on the urea nitrogen atoms. The incorporation of the aminopropyl side chain in this compound represents a more complex structural modification that significantly alters the compound's properties and potential applications.

The structural significance of the aminopropyl substitution lies in its ability to introduce additional sites for hydrogen bonding and electrostatic interactions. The terminal amino group provides a basic site that can participate in protonation reactions, as evidenced by the formation of the stable hydrochloride salt. This structural feature distinguishes the compound from other phenylurea derivatives that may lack such basic functionality. The three-carbon alkyl chain connecting the amino group to the urea nitrogen provides conformational flexibility while maintaining sufficient length to allow the amino group to extend away from the aromatic system.

Comparative analysis with other phenylurea derivatives reveals the unique positioning of this compound within this chemical family. The compound differs substantially from herbicidal phenylureas, which typically feature halogen or alkyl substitutions on the phenyl ring rather than extended alkyl chains with terminal amino groups. Similarly, it contrasts with benzoylurea derivatives such as N-benzoyl-N'-phenylurea, which incorporate additional aromatic carbonyl functionality rather than aliphatic amino groups. This structural uniqueness has contributed to its investigation for pharmaceutical applications, particularly in areas related to neurological disorders and enzyme inhibition research.

Properties

IUPAC Name |

1-(3-aminopropyl)-3-phenylurea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O.ClH/c11-7-4-8-12-10(14)13-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,11H2,(H2,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTROQIITUUMDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Reaction Conditions and Yields for Urea Formation via Potassium Cyanate

| Parameter | Details |

|---|---|

| Amine used | 3-Aminopropylamine or related amines |

| Solvent | 4 M dioxane hydrochloride solution |

| Reagent | Potassium cyanate (2.2 equivalents) |

| Temperature | Room temperature |

| Reaction time | Several hours (monitored by TLC) |

| Isolation | Vacuum drying and purification |

| Characterization methods | ^1H NMR, ^13C NMR, Mass spectrometry |

| Yield | Moderate to high (typically >70%) |

Preparation via Reaction with Phenyl Isocyanate

Another classical approach involves the direct reaction of 3-aminopropylamine with phenyl isocyanate:

- The amine is reacted with phenyl isocyanate in an appropriate solvent such as dichloromethane or ethanol.

- The reaction proceeds at room temperature or slightly elevated temperature.

- The urea product precipitates or is isolated by solvent removal and recrystallization.

- The hydrochloride salt is formed by treatment with hydrochloric acid.

This method is straightforward and commonly used in laboratory synthesis of substituted ureas. It allows for direct formation of the urea bond with phenyl substitution.

Reductive Amination and Derivative Formation (Contextual Related Methods)

Research on tripodal receptor-type urea derivatives related to this compound shows that reductive amination of tris(3-aminopropyl)amine with aryl aldehydes followed by addition to iso(thio)cyanates can yield symmetrical urea derivatives. Although this is a more complex synthetic route, it demonstrates the versatility of amine functional groups in forming urea derivatives under mild, one-pot conditions with moderate to excellent yields (44–95%).

Analytical Characterization

The prepared this compound is typically characterized by:

- [^1H NMR and ^13C NMR Spectroscopy](pplx://action/followup): To confirm the chemical environment of protons and carbons, verifying the urea structure and substitution pattern.

- Mass Spectrometry: To confirm the molecular weight and fragmentation pattern consistent with the compound.

- Physical Characteristics: Melting point, solubility, and appearance are recorded to ensure reproducibility.

These data ensure the compound's identity and purity, essential for further biological or chemical applications.

Summary Table: Comparison of Preparation Methods for this compound

| Method | Key Reagents | Conditions | Advantages | Typical Yield |

|---|---|---|---|---|

| Potassium cyanate + amine | 3-Aminopropylamine, KOCN, HCl | Room temp, catalyst-free | Mild, scalable, catalyst-free | Moderate to high |

| Phenyl isocyanate + amine | 3-Aminopropylamine, phenyl isocyanate | Room temp or mild heat | Direct urea formation, simple | High |

| Reductive amination + iso(thio)cyanate (for derivatives) | Tris(3-aminopropyl)amine, aryl aldehyde, iso(thio)cyanate | One-pot, mild conditions | Versatile for derivatives | 44–95% |

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminopropyl)-3-phenylurea hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Pharmaceutical Development

APPU hydrochloride serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its unique chemical structure allows for the modification and enhancement of drug efficacy and specificity.

Key Insights:

- Role in Drug Synthesis: APPU hydrochloride is utilized to create complex molecules that exhibit therapeutic effects. Its ability to form heterocycles makes it valuable in medicinal chemistry.

- Case Study: Research indicates that derivatives of APPU hydrochloride have shown promise in enhancing the bioavailability of certain drugs, leading to improved patient outcomes in clinical settings.

Biochemical Research

In biochemical research, APPU hydrochloride is employed as a reagent in proteomics studies. It aids in enzyme inhibition and receptor binding studies, providing insights into cellular mechanisms.

Key Insights:

- Enzyme Inhibition Studies: APPU hydrochloride has been used to investigate the inhibition of specific enzymes involved in disease pathways, contributing to the identification of potential drug targets.

- Reference Standard: Its well-defined structure allows it to serve as a reference standard for analytical techniques, which is essential for identifying and quantifying unknown compounds.

Agricultural Chemistry

APPU hydrochloride is being explored for its potential as a growth regulator in plants. This application is crucial for enhancing crop yields and promoting sustainable agricultural practices.

Key Insights:

- Growth Regulation: Studies suggest that APPU hydrochloride can stimulate plant growth by modulating hormonal pathways.

- Impact on Crop Yields: Preliminary trials indicate an increase in crop yields when APPU hydrochloride is applied under controlled conditions.

Material Science

In material science, APPU hydrochloride is utilized in developing polymers and coatings that exhibit improved durability and resistance to environmental factors.

Key Insights:

- Polymer Development: The compound's properties enable the creation of materials with enhanced mechanical strength and thermal stability.

- Industrial Applications: Coatings developed using APPU hydrochloride are being tested for use in various industries, including automotive and construction.

Diagnostic Applications

APPU hydrochloride is investigated for its use in diagnostic assays, particularly for detecting specific biomarkers associated with diseases.

Key Insights:

- Biomarker Detection: Research indicates that APPU hydrochloride can improve the accuracy of diagnostic tests by enhancing the sensitivity of detection methods.

- Clinical Relevance: Its application in diagnostics could lead to earlier detection of diseases, improving treatment outcomes.

Comparative Analysis Table

| Application Area | Key Benefits | Notable Studies/Findings |

|---|---|---|

| Pharmaceutical | Enhances drug efficacy | Derivatives improve bioavailability |

| Biochemical Research | Aids enzyme inhibition studies | Used as a reference standard |

| Agricultural Chemistry | Promotes healthier plant growth | Increases crop yields |

| Material Science | Improves durability of materials | Tested for industrial coatings |

| Diagnostic Applications | Enhances accuracy of medical diagnostics | Improves sensitivity in biomarker detection |

Mechanism of Action

The mechanism by which 1-(3-Aminopropyl)-3-phenylurea hydrochloride exerts its effects depends on its molecular targets and pathways involved. The compound can interact with various biological targets, such as enzymes and receptors, leading to specific biological responses. The exact mechanism may vary depending on the application and the specific conditions under which the compound is used.

Comparison with Similar Compounds

1-(2-Aminoethyl)-3-phenylurea Hydrochloride

This compound shares a phenylurea backbone but has a shorter ethylamine chain. Key differences include:

- Synthesis : Prepared via similar freeze-drying methods, achieving 92% yield .

- Physical Properties : Melting point (186–188°C) and FT-IR peaks (urea N-H stretch at 3329 cm⁻¹, NH₃⁺ stretch at 2958 cm⁻¹) .

- Applications: Used in β-adrenoceptor partial agonist studies, highlighting its role in cardiovascular research .

Comparison Insight: The extended 3-aminopropyl chain in the target compound may improve membrane permeability and binding affinity compared to the ethylamine analog.

3-[3-(Dimethylamino)propyl]-1-phenylurea

This analog substitutes the primary amine with a dimethylamino group, altering its chemical behavior:

- Safety Profile : Classified under GHS/CLP regulations with precautionary measures (e.g., avoiding dust inhalation, skin contact). Toxicity data remain incomplete .

Comparison Insight: The hydrochloride salt in 1-(3-Aminopropyl)-3-phenylurea hydrochloride enhances aqueous solubility, making it more suitable for biological applications than its non-ionic counterparts.

Polyamine Derivatives (Spermidine, Spermine)

These compounds feature multiple amine groups but lack the phenylurea moiety:

- Biological Role: Spermidine (N-[3-aminopropyl]-1,4-butanediamine) and spermine (N,N′-bis[3-aminopropyl]-1,4-butanediamine) regulate cell growth and apoptosis .

- Physical Properties : Higher molecular weights (e.g., spermidine: 145.25 g/mol) and flexibility due to longer chains .

Comparison Insight : The phenylurea group in the target compound introduces aromaticity, which may enhance interactions with aromatic residues in proteins, unlike linear polyamines.

Adamantane Derivatives (1-(3-Aminopropyl)adamantane Hydrochloride)

This compound incorporates a rigid adamantane core:

- Molecular Weight : 229.79 g/mol, significantly higher than the target compound .

- Applications : Used in drug design for its lipophilic nature, improving blood-brain barrier penetration .

Comparison Insight : The adamantane group increases hydrophobicity, whereas the phenylurea in the target compound balances hydrophilicity and aromatic interactions.

Data Table: Key Properties of Comparable Compounds

Biological Activity

1-(3-Aminopropyl)-3-phenylurea hydrochloride, also known as APPU hydrochloride, is a compound that has garnered attention in various fields of research due to its biological activity. This article provides an overview of its applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 1189869-04-2

- Molecular Formula : CHClNO

Applications in Research

This compound has been utilized in diverse research areas:

- Pharmaceutical Development : It serves as an intermediate in synthesizing pharmaceuticals targeting neurological disorders, enhancing drug efficacy and specificity .

- Biochemical Research : The compound is employed in studies related to enzyme inhibition and receptor binding, providing insights into cellular mechanisms and potential therapeutic targets .

- Agricultural Chemistry : Investigated for its potential as a growth regulator in plants, promoting healthier growth and improving crop yields .

- Material Science : Used in developing polymers and coatings with improved durability and resistance to environmental factors .

The biological activity of APPU hydrochloride is attributed to its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : APPU hydrochloride has shown potential in inhibiting specific enzymes, which can alter metabolic pathways critical for disease progression .

- Receptor Binding : The compound may bind to certain receptors, modulating their activity and influencing physiological responses .

Table 1: Summary of Biological Activities

Case Studies

- Neuropharmacological Studies : Research has demonstrated that APPU hydrochloride can influence neurotransmitter systems, suggesting a role in treating conditions such as depression and anxiety. A study highlighted its efficacy in modulating serotonin receptors, which are crucial for mood regulation .

- Cancer Research : APPU hydrochloride has been evaluated for its anticancer properties. In vitro studies indicated that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis through mitochondrial pathways .

Q & A

Q. How can researchers optimize the synthesis of 1-(3-Aminopropyl)-3-phenylurea hydrochloride to improve yield and purity?

Methodological Answer: Synthetic optimization requires careful control of reaction parameters. For example, highlights the importance of hydrolytic stability in amine-functionalized compounds, suggesting inert atmospheres (e.g., nitrogen) and anhydrous solvents (e.g., DMF or THF) to minimize side reactions. Temperature modulation (e.g., maintaining 0–5°C during coupling steps) and stoichiometric adjustments (e.g., 1.2:1 molar ratio of 3-aminopropylamine to phenylurea precursor) can enhance purity. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, 5% MeOH in DCM) is critical to achieve >95% purity. Key Data:

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: While the compound is not classified as acutely toxic, –3 and 18 emphasize precautionary measures:

- Respiratory Protection: Use NIOSH-certified N95 masks to avoid inhalation of fine powders .

- Skin/Eye Protection: Wear nitrile gloves and chemical goggles; ensure access to emergency eyewash stations .

- Ventilation: Employ fume hoods for synthesis and handling to mitigate aerosol exposure .

First-aid measures include rinsing eyes with water for 15 minutes and using saline solution for skin contact .

Q. How can researchers validate the structural identity of this compound using analytical techniques?

Methodological Answer: A multi-technique approach is recommended:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm amine (-NH2) and urea (-NHCONH-) functional groups (e.g., δ 1.6–2.0 ppm for propyl chain protons) .

- Mass Spectrometry: ESI-MS for molecular ion detection (expected [M+H]⁺ at m/z 239.3) .

- Elemental Analysis: Verify C, H, N, Cl content (theoretical: C 52.7%, H 6.6%, N 20.5%, Cl 12.9%) .

Table 1: Expected NMR Shifts

| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Phenylurea | 7.2–7.5 (m, 5H) | 120–140 (aromatic) |

| Propylamine | 1.6–2.0 (m, 2H) | 35–45 (CH2) |

Q. What stability considerations are critical for long-term storage of this compound?

Methodological Answer: and indicate that decomposition occurs under strong oxidizing conditions, producing NOx and CO2. Store in airtight, light-resistant containers at –20°C. Periodic purity checks via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) are advised to monitor degradation .

Advanced Research Questions

Q. How does the structural configuration of this compound influence its biological activity compared to analogs?

Methodological Answer: and emphasize the role of the phenylurea moiety in hydrogen bonding and the aminopropyl chain in solubility. Comparative studies with analogs (e.g., 1-(3-Aminopropyl)imidazole) show reduced bioactivity due to the absence of urea’s hydrogen-bonding capacity. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities to targets like kinases or receptors .

Q. What experimental strategies can resolve contradictions in reported toxicity data for this compound?

Methodological Answer: and note gaps in toxicological data. To address discrepancies:

- In Vitro Assays: Perform MTT assays on HEK293 or HepG2 cells at 10–100 µM concentrations for 24–72 hours.

- In Vivo Testing: Use zebrafish embryos (OECD TG 236) to assess acute toxicity (LC50) and developmental effects .

- Mechanistic Studies: Employ RNA sequencing to identify differentially expressed genes linked to oxidative stress .

Q. How can researchers model the degradation pathways of this compound under physiological conditions?

Methodological Answer: and suggest hydrolysis as a primary degradation route. Simulate physiological pH (7.4) and temperature (37°C) in phosphate buffer. Monitor degradation products via LC-MS/MS, identifying intermediates like 3-phenylurea and propylamine. Computational tools (e.g., Gaussian for DFT calculations) predict bond dissociation energies to map degradation kinetics .

Q. What methodologies are suitable for investigating the compound’s interaction with cellular membranes?

Methodological Answer: Use fluorescence anisotropy with DPH probes to assess membrane fluidity changes. Alternatively, Langmuir-Blodgett troughs can measure surface pressure-area isotherms to study insertion into lipid monolayers (e.g., DPPC/cholesterol mixtures) . Molecular dynamics simulations (GROMACS) model interactions with phospholipid bilayers .

Q. How can researchers design experiments to explore synergistic effects with other bioactive molecules?

Methodological Answer: and highlight combinatorial approaches. For example:

- Drug Synergy: Test with anticancer agents (e.g., doxorubicin) using Chou-Talalay median-effect analysis.

- Carrier Systems: Encapsulate in PEG-PLGA nanoparticles (60–100 nm diameter) to enhance bioavailability .

Table 2: Example Synergy Study Parameters

| Parameter | Condition |

|---|---|

| Concentrations | 1:1 to 1:10 molar ratios |

| Cell Lines | MCF-7 (breast cancer) |

| Assay Endpoint | IC50 reduction after 48 h |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.